1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a cyclohexene ring, an azetidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclohex-3-ene-1-carbonyl precursor: This can be achieved by the oxidation of cyclohex-3-ene-1-methanol using an oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.
Formation of the triazole ring: The triazole ring can be synthesized via a click reaction between an alkyne and an azide under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, while the azetidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A precursor used in the synthesis of the target compound.
Cyclohex-3-ene-1-carboxaldehyde: Another related compound with similar structural features.
Cyclopropanecarboxylic acid: Shares the cyclopropyl group with the target compound.
Uniqueness
1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole is unique due to its combination of three distinct rings (cyclohexene, azetidine, and triazole) and the presence of both carbonyl and cyclopropyl groups. This structural complexity provides it with a wide range of potential reactivity and applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15(12-4-2-1-3-5-12)18-8-13(9-18)19-10-14(16-17-19)11-6-7-11/h1-2,10-13H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFBJUQCLSRAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.